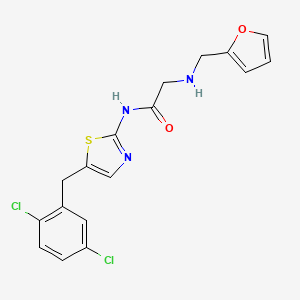
N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a useful research compound. Its molecular formula is C17H15Cl2N3O2S and its molecular weight is 396.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(5-(2,5-dichlorobenzyl)thiazol-2-yl)-2-((furan-2-ylmethyl)amino)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C18H17Cl2N3OS, with a molecular weight of 431.3 g/mol. The structure features a thiazole ring and a furan moiety, which are known to contribute to various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential anticancer properties. In vitro tests demonstrated that derivatives of thiazole-based compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown significant activity against HeLa and K562 cells, with IC50 values ranging from 8.5 µM to 15.1 µM .
Table 1: Cytotoxicity of Thiazole Derivatives Against Cancer Cell Lines
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives have also been explored. In particular, compounds containing the thiazole structure demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics .
Table 2: Antimicrobial Activity of Thiazole Derivatives
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : Studies indicate that certain thiazole derivatives induce apoptosis in cancer cells through both intrinsic and extrinsic pathways .
- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of protein tyrosine phosphatase 1B (PTP1B), which is implicated in cancer progression and metabolic disorders .
- Antibacterial Mechanisms : The antibacterial action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies
Several case studies illustrate the efficacy of thiazole derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving a series of thiazole compounds showed that certain derivatives significantly reduced tumor size in xenograft models, indicating their potential for further development as anticancer agents .
- Antimicrobial Formulation Development : Research on multi-agent formulations containing thiazole derivatives demonstrated enhanced antimicrobial efficacy compared to single agents, suggesting synergistic effects that could be exploited in therapeutic applications .
Propiedades
IUPAC Name |
N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(furan-2-ylmethylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-12-3-4-15(19)11(6-12)7-14-9-21-17(25-14)22-16(23)10-20-8-13-2-1-5-24-13/h1-6,9,20H,7-8,10H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZYMBXXSGKJJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














